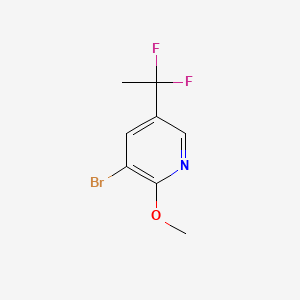
3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine is an organic compound with the molecular formula C8H8BrF2NO This compound is part of the pyridine family, characterized by a bromine atom at the third position, a difluoroethyl group at the fifth position, and a methoxy group at the second position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with 2-methoxypyridine.
Difluoroethylation: The difluoroethyl group is introduced using difluoroethylating agents such as 1,1-difluoroethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to improve yield and selectivity.
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Major Products:
Substituted Pyridines: Products depend on the nucleophile used in substitution reactions.
N-Oxides: Formed through oxidation.
Coupled Products: Resulting from coupling reactions with aryl or vinyl halides.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Agrochemicals: Potential use in the development of new pesticides and herbicides.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The difluoroethyl group can enhance binding affinity and selectivity towards certain molecular targets, while the bromine atom can participate in halogen bonding, influencing the compound’s overall reactivity and interaction with biological molecules.
類似化合物との比較
3-Bromo-5-(1,1-difluoroethyl)pyridine: Lacks the methoxy group, affecting its reactivity and applications.
2-Methoxy-5-(1,1-difluoroethyl)pyridine:
Uniqueness: 3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine is unique due to the combination of the bromine, difluoroethyl, and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research studies.
特性
分子式 |
C8H8BrF2NO |
|---|---|
分子量 |
252.06 g/mol |
IUPAC名 |
3-bromo-5-(1,1-difluoroethyl)-2-methoxypyridine |
InChI |
InChI=1S/C8H8BrF2NO/c1-8(10,11)5-3-6(9)7(13-2)12-4-5/h3-4H,1-2H3 |
InChIキー |
SLNFYNGLSKSAAF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(N=C1)OC)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


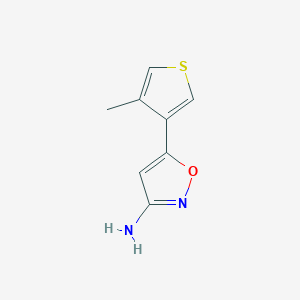
![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
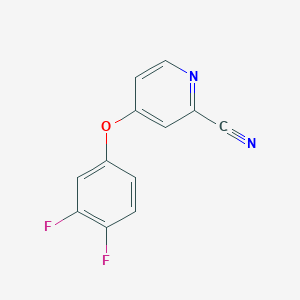
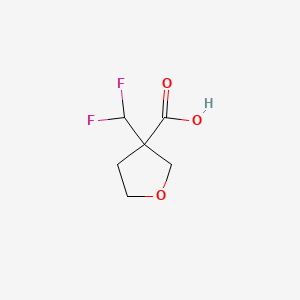

![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)
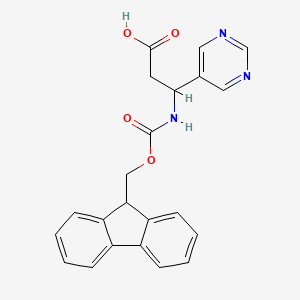
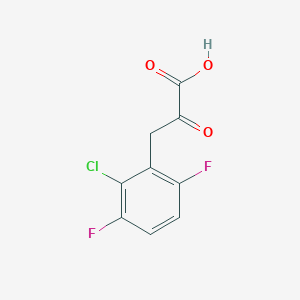


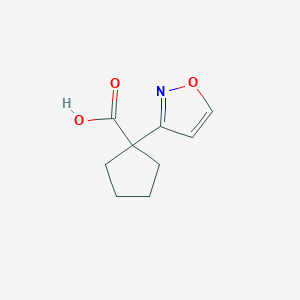
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)

